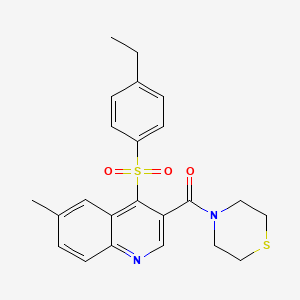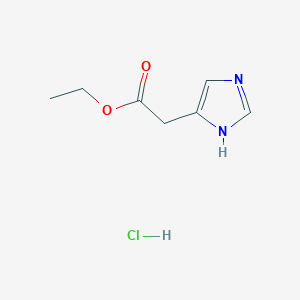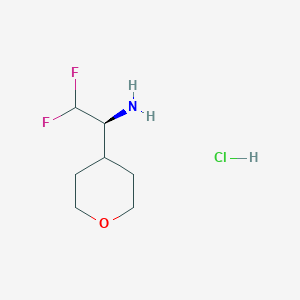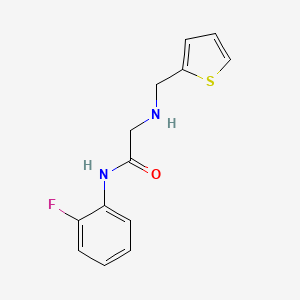
2-((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer the properties and potential uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves the preparation of acetamide derivatives with various substitutions that can influence their biological activity. For instance, the paper titled "Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists" describes the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides, which are structurally similar to the compound of interest . These compounds were synthesized to target the β3-adrenergic receptor, which is implicated in obesity and type 2 diabetes treatment. The synthesis involved the preparation of the aminothiazol moiety and its subsequent attachment to an acetamide group with a phenyl substitution .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be quite complex, with various functional groups contributing to their overall conformation and biological activity. In the paper "2-acetamido-N-benzyl-2-(methoxyamino)acetamides: functionalized amino acid anticonvulsants," the authors discuss the crystal structure of similar acetamide compounds, highlighting the importance of the conformation of the acetamido moiety and the angles between amide groups . These structural features can influence the compound's ability to form hydrogen bonds and interact with biological targets .
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives typically include the formation of amide bonds and the introduction of various substituents that can modulate the compound's biological activity. The synthesis processes described in the papers often involve the use of reagents such as TBTU and lutidine to facilitate the formation of these bonds under controlled conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of methoxy groups and the planarity of the molecule can affect its solubility, melting point, and ability to form crystals. The paper on the anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provides details on the crystal structure and unit cell parameters, which are crucial for understanding the compound's physical properties . The intermolecular and intramolecular hydrogen bonds observed in the crystal structure can also play a significant role in the compound's stability and reactivity .
Applications De Recherche Scientifique
Radiosynthesis in Herbicide and Herbicide Safeners
- The compound's application in the radiosynthesis of herbicides, specifically chloroacetanilide herbicides like acetochlor, was explored. These substances play a critical role in the study of metabolism and action mechanisms of herbicides. (Latli & Casida, 1995)
Antimicrobial and Antitumor Applications
- Novel triazole derivatives, similar in structure to 2-((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide, have shown antimicrobial activities, indicating potential use in developing new antimicrobial agents. (Bektaş et al., 2007)
- These compounds have also been evaluated for antitumor activities, contributing to the field of cancer research and treatment. (Yurttaş et al., 2015)
Synthesis and Physicochemical Properties
- Research has been conducted on the synthesis and physicochemical properties of related triazole compounds. This information is crucial for understanding the compound's behavior in various applications. (Sameluk & Kaplaushenko, 2015)
Cholinesterase Inhibition
- The compound's derivatives have been studied for their potential in inhibiting cholinesterase enzymes, suggesting a role in treating conditions like Alzheimer's disease. (Riaz et al., 2020)
Synthesis and Structure Analysis
- Detailed synthesis methods and structural analyses of related triazole compounds have been explored, providing a foundation for further research and development of these compounds. (Safonov et al., 2017)
Antioxidant Ability
- Some derivatives of triazole compounds have shown significant antioxidant ability, indicating potential for use in therapies targeting oxidative stress-related diseases. (Shakir et al., 2017)
Propriétés
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-26-14-6-4-5-13(10-14)21-17(25)11-29-19-23-22-18(24(19)20)12-7-8-15(27-2)16(9-12)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJCXZCWEPFWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2542073.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2542075.png)

![2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2542077.png)

![4-[1-(2-Chloroacetyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B2542079.png)

![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B2542084.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)
![Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one](/img/structure/B2542088.png)

